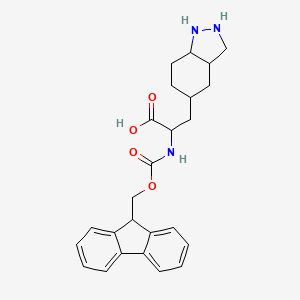
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both an indazole and a fluorenylmethoxycarbonyl (Fmoc) group. Compounds with these functional groups are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Fmoc Protection: The Fmoc group is introduced to protect the amino group during subsequent reactions. This is usually done using Fmoc-Cl in the presence of a base.
Coupling Reactions: The protected amino acid is then coupled with the indazole derivative using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole ring and the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, compounds with indazole and Fmoc groups are often studied for their potential as enzyme inhibitors or receptor ligands. They can be used in the development of new drugs or as tools in biochemical assays.
Medicine
Medically, such compounds might be investigated for their potential therapeutic effects. This could include anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, these compounds can be used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific biological target. Generally, compounds with indazole rings can interact with enzymes or receptors, modulating their activity. The Fmoc group can also play a role in protecting the molecule during biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Other compounds with indazole rings, such as indazole-3-carboxylic acid, share similar chemical properties.
Fmoc-Protected Amino Acids: Compounds like Fmoc-phenylalanine are similar in terms of their use in peptide synthesis.
Uniqueness
What sets 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid apart is the combination of the indazole ring and the Fmoc-protected amino acid. This unique structure can provide distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H29N3O4/c29-24(30)23(12-15-9-10-22-16(11-15)13-26-28-22)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-23,26,28H,9-14H2,(H,27,31)(H,29,30) |
InChI Key |
AUOMYKZKNFPPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CNN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
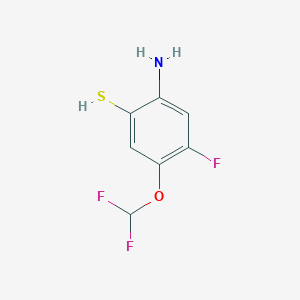
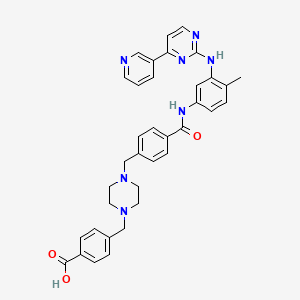

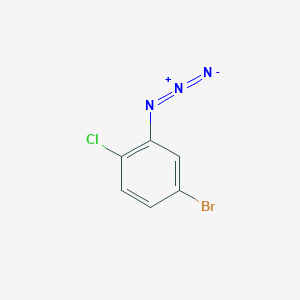

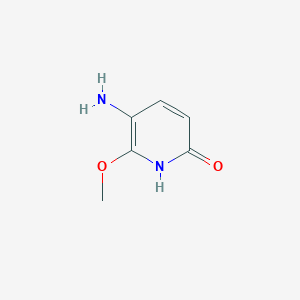
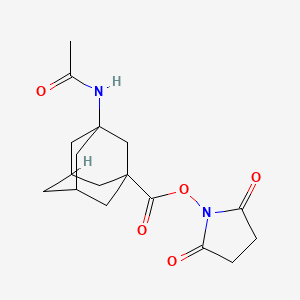


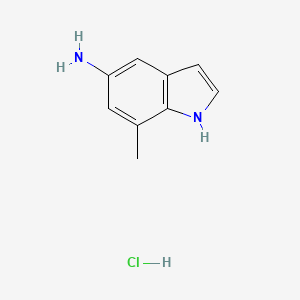
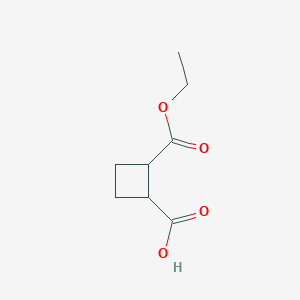
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
